Cetrimonium

描述

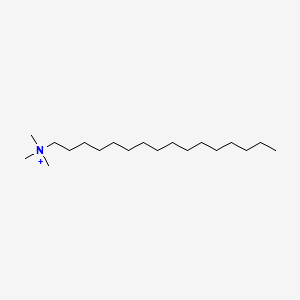

Structure

3D Structure

属性

CAS 编号 |

6899-10-1 |

|---|---|

分子式 |

C19H42N+ |

分子量 |

284.5 g/mol |

IUPAC 名称 |

hexadecyl(trimethyl)azanium |

InChI |

InChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1 |

InChI 键 |

RLGQACBPNDBWTB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C |

规范 SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C |

熔点 |

240 °C |

其他CAS编号 |

6899-10-1 |

相关CAS编号 |

112-02-7 (chloride) 505-86-2 (hydroxide) 57-09-0 (bromide) 65060-02-8 (methyl sulfate) 68214-07-3 (monosulfate) 7192-88-3 (iodide) |

溶解度 |

100000 mg/L |

同义词 |

1-hexadecyltrimethylammonium chloride Cetavlon cetrimide cetriminium cetrimonium cetrimonium bromide cetrimonium chloride cetrimonium hydroxide cetrimonium iodide Cetrimonium Methosulfate cetrimonium methyl sulfate cetrimonium monosulfate cetyltrimethylammonium bromide cetyltrimethylammonium chloride CTAB CTAOH hexadecyl trimethyl ammonium bromide hexadecyl(trimethyl)azanium hexadecyltrimethylammonium bromide hexadecyltrimethylammonium octylsulfonate HTAB cpd Octylsulfonate, Hexadecyltrimethylammonium |

产品来源 |

United States |

Foundational & Exploratory

Critical micelle concentration of CTAB under different buffer conditions

An In-depth Technical Guide to the Critical Micelle Concentration of CTAB Under Different Buffer Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant widely utilized in various scientific and industrial applications, from nanoparticle synthesis to its role as an antiseptic and a component in drug delivery systems.[1][2] A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[3][4] Above the CMC, the physicochemical properties of the solution—such as conductivity, surface tension, and solubilization capacity—change abruptly.[3]

For researchers and professionals in drug development, understanding the CMC of CTAB is paramount. Micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1][5][6] The stability and drug-loading capacity of these micellar systems are highly dependent on the surrounding medium. Physiological conditions involve complex buffer systems, varying pH levels, and specific temperatures, all of which can significantly influence the CMC of CTAB. This guide provides a comprehensive overview of how different buffer conditions affect the CMC of CTAB, details common experimental protocols for its determination, and summarizes key quantitative data.

Factors Influencing the CMC of CTAB

The self-assembly of CTAB into micelles is a dynamic equilibrium governed by hydrophobic and electrostatic interactions. Any component in the solution that affects these forces will alter the CMC.

Effect of Buffer System and Ionic Strength

Buffers are fundamentally electrolyte solutions, and the presence of ions has a pronounced effect on the CMC of ionic surfactants like CTAB. The addition of salts (electrolytes) typically lowers the CMC.[7][8] This occurs because the counter-ions from the buffer shield the electrostatic repulsion between the positively charged head groups of the CTAB monomers.[8] This reduction in repulsion facilitates the aggregation of monomers into micelles at a lower concentration.[7][8]

For instance, the CMC of CTAB is lower in a phosphate (B84403) buffer solution compared to distilled water due to this electrolyte effect.[7] The effectiveness of a salt in reducing the CMC can depend on the valency and size of the counter-ion; for example, Na2SO4 has been shown to be more effective at reducing the CMC of CTAB than MgSO4.[8]

Effect of pH

The pH of the buffer system can influence the structure and stability of CTAB micelles, particularly when interacting with pH-sensitive molecules. While CTAB itself, being a quaternary ammonium (B1175870) salt, is not directly protonated or deprotonated with pH changes, the interactions between CTAB micelles and other molecules in the formulation can be highly pH-dependent.[9][10]

Studies have shown that for certain systems, pH can induce structural transitions in CTAB aggregates from spherical to rod-like micelles, especially in the presence of aromatic additives like toluic acid.[10] In drug delivery, the pH can alter the ionization state of an encapsulated drug, affecting its preferred location within the micelle—either at the charged micelle-water interface or deeper within the hydrophobic core.[9] This pH-dependent interaction is critical for designing drug release mechanisms that target specific physiological environments, such as the acidic microenvironment of tumors.

Effect of Temperature

Temperature has a complex effect on the micellization of CTAB. Generally, for CTAB, the CMC tends to increase with an increase in temperature.[11][12] This can be attributed to two main factors: an increase in the solubility of the surfactant monomers and the disruption of the structured water molecules surrounding the hydrophobic tails. The latter effect reduces the hydrophobic driving force for micellization, thus requiring a higher concentration of monomers to form aggregates.[13]

Quantitative Data: CMC of CTAB under Various Conditions

The following tables summarize the CMC of CTAB as reported in the literature under different experimental conditions.

Table 1: CMC of CTAB in Different Solvents and Electrolyte Solutions

| Solvent/Buffer System | Electrolyte Concentration | Temperature (°C) | CMC (mM) | Reference(s) |

| Distilled Water | - | Room Temp. | ~1.0 | [8][13] |

| Distilled Water | - | 25 | 0.900 - 0.911 | [14] |

| Distilled Water | - | 35 | 1.007 | [8] |

| Phosphate Buffer (pH 7.0) | 1/15 M | Not Specified | Lower than in water | [7] |

| Aqueous NaBr | 0.001 M | 25 | ~0.7 | [11] |

| Aqueous NaBr | 0.01 M | 25 | ~0.2 | [11] |

| Aqueous Na2SO4 | Not Specified | Room Temp. | Lower than MgSO4 | [8] |

| Aqueous MgSO4 | Not Specified | Room Temp. | Higher than Na2SO4 | [8] |

| 0.5 M NaCl | Not Specified | Not Specified | 0.06 | [15] |

Table 2: Effect of Temperature on the CMC of CTAB in the Presence of NaBr [11]

| Temperature (°C) | CMC in 0.001 M NaBr (mM) | CMC in 0.01 M NaBr (mM) | CMC in 0.05 M NaBr (mM) |

| 25 | ~0.70 | ~0.20 | ~0.08 |

| 30 | ~0.75 | ~0.22 | ~0.09 |

| 35 | ~0.80 | ~0.25 | ~0.10 |

| 40 | ~0.85 | ~0.28 | ~0.11 |

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants.[16][17] The choice of method often depends on the nature of the surfactant and the available instrumentation.[18]

Conductometry

This method is highly suitable for ionic surfactants like CTAB.[17] It relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, CTAB monomers act as strong electrolytes, and the conductivity increases linearly with concentration.[19] Above the CMC, the newly added monomers form micelles. Micelles are larger and have lower mobility than individual ions, and they also bind some counter-ions, leading to a slower rate of increase in conductivity.[19] The CMC is identified as the concentration at the sharp break in the plot of conductivity versus concentration.[3][14][19]

Detailed Protocol:

-

Solution Preparation : Prepare a concentrated stock solution of CTAB in the desired buffer.

-

Titration/Dilution : Place a known volume of the buffer into a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.[20][21]

-

Measurement : After allowing the system to equilibrate, record the initial conductivity.[21]

-

Data Collection : Add small, precise aliquots of the concentrated CTAB stock solution to the buffer. After each addition, allow the solution to stabilize and record the conductivity.[21]

-

Data Analysis : Plot the measured specific conductivity against the CTAB concentration. The plot will show two linear regions with different slopes.[14]

-

CMC Determination : The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.[14]

Surface Tensiometry

This is a direct and fundamental method applicable to both ionic and non-ionic surfactants.[18] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers. Once the CMC is reached, micelles form in the bulk solution, and the concentration of free monomers in the solution (and thus at the surface) remains relatively constant.[3][4] Consequently, the surface tension plateaus. The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.[4][19]

Detailed Protocol:

-

Solution Preparation : Prepare a series of CTAB solutions in the desired buffer, covering a concentration range well below and above the expected CMC.[18]

-

Instrument Calibration : Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with high-purity water or the pure buffer solution.[18]

-

Measurement : Measure the surface tension of each prepared solution. Ensure the measuring probe is thoroughly cleaned between measurements to prevent cross-contamination.[18] Allow sufficient time for the surface tension to equilibrate before taking a reading.[18]

-

Data Analysis : Plot the measured surface tension as a function of the logarithm of the CTAB concentration.[19]

-

CMC Determination : The plot will typically show a linear decrease followed by a plateau. The CMC is the concentration corresponding to the sharp break or the intersection of the two linear portions of the curve.[19]

Fluorescence Spectroscopy

This highly sensitive method uses a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.[18][22][23] Pyrene is hydrophobic and has very low solubility in water. Below the CMC, pyrene resides in the polar aqueous environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles.[18][19] This change in environment causes a distinct shift in the pyrene fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the emission spectrum is a sensitive indicator of local polarity. This ratio is high in polar environments and decreases as pyrene moves into the nonpolar micellar core.[22] The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus surfactant concentration.[22][24]

Detailed Protocol:

-

Probe Preparation : Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).[18]

-

Sample Preparation : Add a small, fixed amount of the pyrene stock solution to a series of vials. Evaporate the solvent completely to leave a thin film of pyrene.[18]

-

Solution Addition : Add a series of CTAB solutions of varying concentrations (prepared in the desired buffer) to the vials containing the pyrene film.

-

Equilibration : Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation.[18]

-

Fluorescence Measurement : Measure the fluorescence emission spectrum of each solution using a fluorometer (excitation wavelength for pyrene is ~335 nm).[18][24]

-

Data Analysis : For each spectrum, determine the intensities of the first (~372 nm) and third (~383 nm) emission peaks.[24] Plot the intensity ratio (I1/I3) against the CTAB concentration.

-

CMC Determination : The plot will show a sigmoidal curve. The CMC corresponds to the concentration at the midpoint of this transition.[22]

Logical Relationships and Conclusion

The CMC of CTAB is not an intrinsic constant but a property highly sensitive to the composition of the aqueous medium. For researchers in materials science and professionals in drug development, recognizing these dependencies is crucial for obtaining reproducible results and designing effective formulations.

The key relationships can be summarized as follows:

-

Increased Ionic Strength : Shields head group repulsion, leading to a lower CMC .

-

Increased Temperature : Increases monomer solubility and disrupts water structure, typically leading to a higher CMC for CTAB.

-

Change in pH : Can alter micellar shape and interactions with other formulation components, affecting stability and drug solubilization.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review [ouci.dntb.gov.ua]

- 6. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Investigations of a pH-Induced Structural Transition in a CTAB Solution with Toluic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 20. ache.org.rs [ache.org.rs]

- 21. youtube.com [youtube.com]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

An In-depth Technical Guide to the Interaction of Cetrimonium Cations with Biological Membranes

Abstract

Cetrimonium cations, such as this compound Chloride (CTAC) and this compound Bromide (CTAB), are quaternary ammonium (B1175870) compounds that function as cationic surfactants.[1][2] Due to their amphiphilic nature and positive charge, they robustly interact with and disrupt biological membranes, a characteristic that underlies their widespread use as antiseptics, disinfectants, and conditioning agents, as well as their investigation as potential therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of the molecular interactions between this compound cations and cell membranes. It details the mechanisms of membrane disruption, summarizes key quantitative data on their effects, outlines detailed experimental protocols for studying these interactions, and visualizes the associated cellular and experimental pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the biophysical and cytotoxic effects of this compound compounds.

Core Interaction Mechanisms

The primary mechanism of action for this compound cations against cells is the disruption of the plasma and organellar membranes.[1][2][3][5] This process is initiated by the molecule's dual nature: a positively charged hydrophilic head and a long hydrophobic tail.[2]

Electrostatic Adsorption and Hydrophobic Insertion

The interaction begins with the electrostatic attraction between the positively charged quaternary ammonium headgroup of the this compound cation and the negatively charged components of the biological membrane, such as the phosphate (B84403) groups of phospholipids.[6][7][8] This initial adsorption is the main driving force for the accumulation of surfactant molecules at the membrane surface.[6][7] Following adsorption, the hydrophobic alkyl tail (e.g., the cetyl chain) inserts itself into the hydrophobic core of the lipid bilayer.[6][7]

Membrane Permeabilization and Disruption

The integration of this compound molecules into the lipid bilayer disrupts the ordered structure of the membrane.[6] This leads to an increase in membrane permeability, causing the leakage of ions and small intracellular molecules.[3][9][10] At lower, sub-micellar concentrations, this may manifest as a change in the cell surface charge.[6] As the concentration of the surfactant in the membrane increases, this disruption becomes more severe, leading to the formation of pores and defects. Molecular dynamics simulations have detailed this process in three stages: adsorption, assimilation into the bilayer, and subsequent defect formation.[6][7] At concentrations above a critical threshold, the bilayer can be completely solubilized into mixed micelles composed of lipids and surfactant molecules.[6]

Induction of Cell Death Pathways

The profound loss of membrane integrity ultimately leads to cell death.[3][5] In microorganisms like Candida species, this compound chloride (CTAC) induces cell death primarily by compromising the plasma and nuclear membranes.[3][5][11] This action appears to be independent of oxidative stress, as CTAC treatment did not significantly alter intracellular reactive oxygen species (ROS) levels.[3][5]

In mammalian cells, particularly cancer cells, this compound bromide (CTAB) has been identified as a potent promoter of mitochondria-mediated apoptosis.[4] The mechanism involves the depolarization of the mitochondrial membrane, inhibition of H+-ATP synthase activity, and a subsequent reduction in intracellular ATP levels.[4] This cascade activates caspases, leading to the characteristic morphological changes of apoptosis, such as chromatin condensation.[4]

Quantitative Effects on Membrane Properties

The interaction of this compound cations with biological membranes has been quantified across various studies, particularly focusing on antimicrobial efficacy and cytotoxicity.

| Parameter | Agent | Organism/Cell Type | Value / Effect | Reference(s) |

| Minimum Inhibitory Conc. (MIC) | CTAC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | [3][5] |

| Minimum Fungicidal Conc. (MFC) | CTAC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | [3][5] |

| MIC with Osmotic Support | CTAC | Candida species | 8 - 32 µg/mL (3-fold increase with sorbitol) | [3][5] |

| Time-Kill Kinetics | CTAC | Candida species | 99.9% kill of inoculum within 2 hours at 2xMIC | [3][5] |

| Biofilm Disruption | CTAC | Candida species | >80% disruption of mature biofilms at MIC and 2xMIC | [3][5] |

| Hemolytic Activity | CTAC | Human Red Blood Cells | Non-hemolytic up to 32 µg/mL | [3][5][12] |

| Cytotoxicity | CTAB | Head and Neck Cancer Cell Lines (e.g., FaDu) | Cytotoxic with minimal effects on normal fibroblasts | [4] |

Key Experimental Protocols

Investigating the effects of this compound cations on biological membranes involves a suite of biophysical and cell-based assays. Detailed protocols for three key experimental approaches are provided below.

Assessing Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

This colorimetric assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[13][14][15] The amount of LDH released is proportional to the number of damaged or dead cells.[14]

Methodology

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium and incubate to allow attachment.[13]

-

Controls Setup: Prepare triplicate wells for each control:

-

Treatment: Treat cells with various concentrations of the this compound compound for a defined experimental duration.

-

Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[16][17]

-

Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well assay plate.[16][17]

-

Substrate Addition: Add 100 µL of the LDH Reaction Solution (containing substrate and cofactor) to each well.[15][16]

-

Incubation: Incubate the plate, protected from light, at room temperature or 37°C for up to 30 minutes.[15][16]

-

Measurement: Measure the absorbance of the formazan (B1609692) product using a spectrophotometer at 490 nm.[13][15] A reference wavelength (e.g., 650 nm) should be used to correct for background absorbance.[13]

-

Calculation: Calculate the percentage of cytotoxicity for each sample using the formula:

-

% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

-

Evaluating Membrane Fluidity: Fluorescence Anisotropy

Membrane fluidity refers to the viscosity and molecular motion within the lipid bilayer. It can be assessed using fluorescent probes that intercalate into the membrane, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its cationic derivative TMA-DPH.[18] Fluorescence anisotropy (or polarization) measures the rotational mobility of these probes. A decrease in anisotropy indicates increased rotational freedom and thus higher membrane fluidity, while an increase signifies a more rigid membrane environment.[18][19]

Methodology

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 2 mM DPH in tetrahydrofuran).

-

Cell/Vesicle Labeling: Prepare a suspension of cells or liposomes in a suitable buffer (e.g., PBS). Add the fluorescent probe to the suspension at a final concentration of 1-10 µM.[19]

-

Incubation: Incubate the mixture for 30-60 minutes at a controlled temperature (e.g., 37°C), protected from light, to allow the probe to fully incorporate into the membranes.[19]

-

Treatment: Add the this compound compound to the labeled cell/vesicle suspension at the desired concentrations. Include a vehicle control.

-

Measurement: Transfer the samples to a suitable cuvette or microplate for measurement in a fluorometer equipped with polarizers.

-

Data Acquisition: For each sample, measure the fluorescence intensity through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light. A correction factor (G-factor) for instrument bias should be determined using the perpendicular and parallel emission components when the excitation polarizer is in the horizontal position.

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

-

r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

-

Interpretation: Compare the anisotropy values of treated samples to the control. A lower 'r' value indicates an increase in membrane fluidity, while a higher 'r' value suggests a decrease in fluidity.

Measuring Membrane Potential: Voltage-Sensitive Dyes

Changes in membrane potential are a key indicator of cellular health and response to stimuli. While patch-clamping is the gold standard for high-resolution recordings,[21][22] voltage-sensitive fluorescent dyes offer a less invasive, higher-throughput method suitable for screening applications.[21][23] These probes respond to changes in the transmembrane electrical potential with a change in fluorescence intensity.[23]

Methodology

-

Cell Seeding: Plate cells in a format suitable for fluorescence microscopy or plate reading (e.g., black-walled, clear-bottom 96-well plates). Allow cells to adhere overnight.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Prepare the loading solution containing the voltage-sensitive dye according to the manufacturer's instructions.

-

Incubation: Add the dye solution to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to incorporate into the plasma membrane.

-

Washing: Gently wash the cells two to three times with the buffer to remove any excess, unincorporated dye.

-

Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope at the appropriate excitation/emission wavelengths for the chosen dye.

-

Treatment: Add the this compound compound directly to the wells while continuously or kinetically recording the fluorescence signal. Alternatively, for endpoint assays, add the compound and incubate for a desired period before the final reading.

-

Positive Control: As a positive control for depolarization, add a high concentration of potassium chloride (e.g., 50 mM KCl) to a set of wells to collapse the membrane potential.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀). An increase or decrease in fluorescence, depending on the specific dye used, indicates depolarization or hyperpolarization.[23] The results are often expressed as ΔF/F₀.

References

- 1. This compound CHLORIDE CTAC - Ataman Kimya [atamanchemicals.com]

- 2. avenalab.com [avenalab.com]

- 3. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential use of this compound bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound carrier micelles on bacterial membranes and extracellular DNA, an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved membrane permeability with cetyltrimethylammonium bromide (CTAB) addition for enhanced bidirectional transport of substrate and electron shuttles [agris.fao.org]

- 10. Ion modulation of membrane permeability: effect of cations on intact cells and on cells and phospholipid bilayers treated with pore-forming agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 23. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]

Supramolecular Assembly of Cetrimonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the supramolecular assembly of Cetrimonium Bromide (CTAB), a cationic surfactant, in various organic solvent systems. Understanding the formation and characteristics of CTAB aggregates, such as reverse micelles, is crucial for a wide range of applications, including nanoparticle synthesis, drug delivery, and microemulsion-based reactions. This document summarizes key quantitative data, details common experimental protocols for characterization, and provides visual representations of the underlying processes.

Core Concepts of CTAB Self-Assembly in Organic Media

This compound Bromide [(C₁₆H₃₃)N(CH₃)₃]Br, is an amphiphilic molecule possessing a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium (B1175870) headgroup. In non-polar or semi-polar organic solvents, CTAB molecules can self-assemble into supramolecular structures, most notably reverse micelles. In these structures, the hydrophilic headgroups congregate to form a polar core, which can encapsulate water or other polar molecules, while the hydrophobic tails extend outwards into the non-polar solvent.

The formation of these aggregates is a thermodynamically driven process, influenced by factors such as the nature of the organic solvent, the presence of co-solvents or co-surfactants (e.g., short-chain alcohols), water content, temperature, and the concentration of CTAB itself. The concentration at which these aggregates begin to form is known as the critical micelle concentration (CMC).

Quantitative Data on CTAB Assembly in Organic Solvents

The following tables summarize key quantitative parameters for the supramolecular assembly of CTAB in various organic and mixed-organic solvent systems. It is important to note that much of the available research focuses on reverse micelles, where a small amount of water is present in the system.

| Organic Solvent(s) | Co-solvent/Additive | Water Content (w₀ = [H₂O]/[CTAB]) | Temperature (°C) | CMC (mM) | Method |

| Chloroform | Water | Not specified | Not specified | ~40 | NMR, ITC, Conductometry[1][2] |

| Chloroform | Water | Not specified | Not specified | Premicellar aggregates at ~6 | ITC[1][2] |

| Acetonitrile/Water (20 vol% ACN) | - | Not applicable | 20 & 25 | Not specified | Conductometry[3] |

| Methanol (B129727)/Water | - | Not applicable | 25 | Increases with methanol % | Isothermal Titration Calorimetry[4] |

| Ethanol (B145695)/Water | - | Not applicable | 25 | Increases with ethanol % | Isothermal Titration Calorimetry[4] |

| 1-Propanol (B7761284)/Water | - | Not applicable | 25 | Increases with 1-propanol % | Isothermal Titration Calorimetry[4] |

| Organic Solvent(s) | Co-solvent/Additive | Water Content (w₀ = [H₂O]/[CTAB]) | Aggregate Morphology | Hydrodynamic Radius (Rₕ) / Size | Method |

| Chloroform | Water | Not specified | Reverse Micelles | ~1.3 nm | NMR[5] |

| n-Hexane | Pentanol | Varied | Ellipsoidal Reverse Micelles | Dependent on w₀ | PGSTE-NMR, Molecular Dynamics[6][7] |

| n-Hexane | Butanol to Heptanol | Varied | Reverse Micelles (shape varies with alcohol) | Decreases with increasing alcohol chain length | NMR, Molecular Modeling[8] |

| Pentane | Hexanol | 12.5 | Reverse Micelles | Not specified | NMR[9] |

| Highly Ordered Pyrolytic Graphite (HOPG) Surface | - | Not applicable (from aqueous solution) | Hemi-cylindrical micelles | Not specified | Atomic Force Microscopy[10] |

| Organic Solvent(s) | Co-solvent/Additive | Water Content (w₀ = [H₂O]/[CTAB]) | Aggregation Number (Nₐgg) | Method |

| Water-Ethanol Mixtures | - | Not applicable | Decreases with increasing ethanol content | Fluorescence Probe Technique[11] |

| Aqueous Solution | Propyl Gallate | Not applicable | Increases with PG concentration | Small-Angle Neutron Scattering (SANS)[12] |

| D₂O | Sodium Salicylate | Not applicable | Varies with concentration and temperature | Small-Angle Neutron Scattering (SANS)[13][14] |

Experimental Protocols for Characterization

Detailed methodologies are essential for the accurate characterization of CTAB supramolecular assemblies. The following sections outline the protocols for key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Conductometry

Conductivity measurement is a straightforward and widely used method to determine the CMC of ionic surfactants like CTAB. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as CTAB exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot because the micelles have a lower mobility than the free ions and they bind some of the counterions.

-

Materials and Instruments:

-

This compound Bromide (CTAB)

-

Organic solvent of interest

-

High-purity deionized water (if applicable)

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of CTAB in the desired organic solvent.

-

Place a known volume of the solvent in the conductivity cell, which is maintained at a constant temperature.

-

Measure the initial conductivity of the solvent.

-

Make successive additions of the CTAB stock solution to the solvent in the cell, allowing the solution to equilibrate while stirring gently.

-

Record the conductivity after each addition.

-

Plot the specific conductivity (κ) versus the concentration of CTAB.

-

The CMC is determined as the point of intersection of the two linear portions of the plot.

-

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the formation of micelles, providing a complete thermodynamic profile of the process.

-

Materials and Instruments:

-

Isothermal Titration Calorimeter

-

CTAB

-

Organic solvent of interest

-

-

Procedure:

-

Prepare a solution of CTAB in the organic solvent at a concentration well above the expected CMC. This solution is placed in the injection syringe.

-

Fill the sample cell with the pure organic solvent.

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of the concentrated CTAB solution into the sample cell.

-

The heat change associated with each injection is measured.

-

The data is plotted as heat change per injection versus the total concentration of CTAB in the cell. The inflection point of the resulting sigmoid curve corresponds to the CMC.

-

Characterization of Aggregate Size, Shape, and Aggregation Number

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for probing the structure and dynamics of CTAB reverse micelles. Pulsed Gradient Stimulated Echo (PGSTE) NMR is particularly useful for determining the size and shape of the aggregates.

-

Materials and Instruments:

-

NMR spectrometer with a pulsed-field gradient unit

-

NMR tubes

-

CTAB

-

Organic solvent (deuterated, if necessary)

-

Co-solvent and water, as required

-

-

Procedure:

-

Prepare a series of CTAB solutions in the chosen solvent system with varying concentrations and water content (w₀).

-

Acquire PGSTE-NMR data at different observation times (Δ).

-

The diffusion coefficients of the different components (CTAB, co-solvent, water) are determined from the attenuation of the NMR signal as a function of the gradient strength.

-

At long observation times, if CTAB and the co-solvent exhibit a single diffusion coefficient, it suggests they are part of the same aggregate.

-

The hydrodynamic radius (Rₕ) of the reverse micelles can be calculated from the diffusion coefficient of the aggregate using the Stokes-Einstein equation.

-

By analyzing the diffusion data at different observation times, information about the exchange dynamics between the free and micellar states of the surfactant and co-solvent can be obtained.[6][7]

-

3.2.2. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

SAXS and SANS are powerful techniques for determining the size, shape, and internal structure of supramolecular assemblies in solution.

-

Materials and Instruments:

-

SAXS or SANS instrument

-

Sample cells (e.g., quartz capillaries for SAXS)

-

CTAB

-

Organic solvent (deuterated for SANS to enhance contrast)

-

-

Procedure:

-

Prepare CTAB solutions at various concentrations in the chosen solvent.

-

Place the sample in the instrument and expose it to a collimated beam of X-rays or neutrons.

-

Measure the scattered intensity as a function of the scattering angle (or the scattering vector, q).

-

The resulting scattering curve contains information about the size and shape of the aggregates.

-

Analyze the scattering data by fitting it to appropriate models (e.g., spherical, ellipsoidal, cylindrical core-shell models) to extract structural parameters such as the radius of gyration, dimensions of the aggregate, and aggregation number.[12][13][14]

-

Visualizing the Process: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the conceptual process of CTAB self-assembly.

Caption: Workflow for CMC determination using conductometry.

Caption: Workflow for reverse micelle size and shape analysis using NMR.

Caption: Logical relationship of CTAB micellization process.

Conclusion

The supramolecular assembly of this compound Bromide in organic solvents is a complex phenomenon that gives rise to a variety of structures, with reverse micelles being the most prominent. The characteristics of these assemblies are highly dependent on the specific solvent system and experimental conditions. This guide provides a foundational understanding of the quantitative aspects and characterization methodologies for these systems. For professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design and application of CTAB-based formulations. Further research is needed to expand the quantitative data, particularly for CTAB assembly in a wider range of pure, non-polar organic solvents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CTAB/water/chloroform reverse micelles: a closed or open association model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ache.org.rs [ache.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR and molecular dynamics study of the size, shape, and composition of reverse micelles in a cetyltrimethylammonium bromide (CTAB)/n-hexane/pentanol/water microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR study of the influence of n-alkanol co-surfactants on reverse micelles in quaternary microemulsions of cetyltrimethylammonium bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Self-assembly and wetting properties of gold nanorod–CTAB molecules on HOPG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. scispace.com [scispace.com]

The Pivotal Role of Cetrimonium Bromide (CTAB) in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrimonium Bromide (CTAB), a quaternary ammonium (B1175870) compound, is a cationic surfactant that has become an indispensable tool in the field of molecular biology. Its unique chemical properties enable the efficient isolation of nucleic acids, particularly from challenging plant tissues, and have led to its adoption in cutting-edge applications such as nanoparticle synthesis and gene delivery. This technical guide provides an in-depth exploration of the multifaceted roles of CTAB, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Chemistry of CTAB

CTAB, with the chemical formula C₁₉H₄₂BrN, possesses a long hydrophobic hydrocarbon tail and a positively charged hydrophilic head.[1] This amphipathic nature allows it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[2][3] It is this ability to interact with both hydrophobic and hydrophilic molecules that underpins its utility in molecular biology.

Physicochemical Properties of this compound Bromide

For researchers, understanding the fundamental properties of CTAB is crucial for optimizing its use in various applications. The following table summarizes key physicochemical data for CTAB.

| Property | Value | References |

| Chemical Formula | C₁₉H₄₂BrN | [1] |

| Molar Mass | 364.45 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 237-243 °C (decomposes) | [1] |

| Solubility in Water | ~13 g/L at 20°C | |

| Critical Micelle Concentration (CMC) in water | 0.9 - 1.0 mM | [3] |

| Aggregation Number in Micelles | 75 - 120 | [1] |

I. CTAB in Nucleic Acid Extraction: The Gold Standard for Plant Genomics

The extraction of high-quality nucleic acids is the foundational step for a multitude of molecular biology techniques. Plant tissues, with their rigid cell walls and high concentrations of polysaccharides and polyphenols, present a significant challenge for DNA and RNA isolation. The CTAB-based extraction method has emerged as a robust and reliable solution to overcome these obstacles.[6]

Mechanism of Action in DNA Extraction

The effectiveness of CTAB in DNA extraction stems from its multifaceted mode of action:

-

Cell Lysis: CTAB disrupts the cell membrane by solubilizing its lipid components, leading to the release of cellular contents.[7]

-

Removal of Polysaccharides: In a high-salt environment, CTAB forms complexes with polysaccharides, causing them to precipitate out of solution, thereby separating them from the nucleic acids.[8]

-

Denaturation of Proteins: CTAB aids in the denaturation and precipitation of proteins, which are then removed during the chloroform (B151607) extraction step.[7]

-

Nucleic Acid Precipitation: Under low salt conditions, CTAB forms an insoluble complex with DNA, allowing for its selective precipitation.

The following diagram illustrates the core mechanism of CTAB in purifying DNA from cellular contaminants.

Experimental Protocol: CTAB-Based DNA Extraction from Plant Tissue

This protocol is a synthesis of commonly used CTAB extraction methods.[6] Researchers should note that optimization of incubation times and centrifugation speeds may be necessary depending on the specific plant species and tissue type.

Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Microcentrifuge

-

Water bath or heating block

-

Fume hood

Reagents:

-

CTAB Extraction Buffer (see table below)

-

Chloroform:Isoamyl alcohol (24:1, v/v)

-

Isopropanol (B130326) (ice-cold)

-

70% Ethanol (B145695) (ice-cold)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or sterile deionized water

-

RNase A (10 mg/mL)

CTAB Extraction Buffer Composition:

| Component | Final Concentration | Amount for 100 mL |

| Tris-HCl, pH 8.0 | 100 mM | 10 mL of 1 M stock |

| NaCl | 1.4 M | 28 mL of 5 M stock |

| EDTA, pH 8.0 | 20 mM | 4 mL of 0.5 M stock |

| CTAB (this compound Bromide) | 2% (w/v) | 2 g |

| Polyvinylpyrrolidone (PVP-40) | 2% (w/v) | 2 g |

| β-mercaptoethanol | 0.2% (v/v) | 200 µL (add just before use in a fume hood) |

| Sterile deionized water | - | to 100 mL |

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of plant tissue.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

-

-

Lysis:

-

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer to the powdered tissue.

-

Vortex vigorously to mix.

-

Incubate the mixture at 65°C for 60 minutes in a water bath or heating block, with occasional gentle inversion.

-

-

Phase Separation:

-

After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.

-

Mix thoroughly by inverting the tube for 5-10 minutes to form an emulsion.

-

Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.

-

-

Aqueous Phase Transfer:

-

Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the interface.

-

-

DNA Precipitation:

-

Add 0.7 volumes (approximately 700 µL) of ice-cold isopropanol to the aqueous phase.

-

Mix gently by inversion until a white, stringy precipitate of DNA is visible.

-

Incubate at -20°C for at least 30 minutes to enhance precipitation.

-

-

Pelleting and Washing:

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.

-

-

Resuspension:

-

Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile deionized water.

-

To remove RNA contamination, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

-

Store the DNA at -20°C.

-

The following diagram outlines the experimental workflow for CTAB-based DNA extraction.

Quantitative Comparison of DNA Extraction Methods

The efficiency of DNA extraction can be assessed by yield and purity. The following table provides a comparative summary of DNA extraction from maize using different methods.[9]

| Extraction Method | DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio |

| CTAB Method | 100 - 200 | 1.6 - 2.0 | Not Reported |

| Qiagen DNeasy Plant Mini Kit | Not Reported | 1.2 - 1.95 | Not Reported |

| Modified Mericon | up to 386.9 | ~1.8 | Not Reported |

Note: Data is compiled from a study on maize and may vary with plant species and tissue type.[9] A 260/280 ratio of ~1.8 is generally considered to indicate pure DNA.[9] Ratios below this may indicate protein contamination, while ratios above 2.0 can suggest RNA contamination.[10]

II. CTAB in Nanotechnology: A Guiding Hand in Nanoparticle Synthesis

Beyond its traditional role in nucleic acid extraction, CTAB has emerged as a key player in the burgeoning field of nanotechnology, particularly in the synthesis of metallic nanoparticles for drug delivery and diagnostic applications.[11][12]

Role as a Capping and Structure-Directing Agent

In nanoparticle synthesis, CTAB serves two primary functions:

-

Capping Agent: CTAB molecules adsorb to the surface of newly formed nanoparticles, preventing their aggregation and ensuring their stability in solution.[11]

-

Structure-Directing Agent: By selectively binding to different crystal faces of a growing nanoparticle, CTAB can guide its growth into specific shapes, such as nanorods or nanocubes.[11][13] This is particularly crucial in the synthesis of gold nanorods, where the anisotropic shape is essential for their unique plasmonic properties.[11]

The diagram below illustrates the role of CTAB in the seed-mediated synthesis of gold nanorods.

III. CTAB in Gene Delivery: A Cationic Chariot for Nucleic Acids

The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy and drug development. The positive charge of CTAB makes it a promising candidate for complexing with negatively charged nucleic acids, such as plasmid DNA and siRNA, to facilitate their entry into cells.[14]

Mechanism of CTAB-Mediated Gene Delivery

CTAB-coated nanoparticles can electrostatically interact with the phosphate (B84403) backbone of nucleic acids to form compact, positively charged complexes.[14] This positive surface charge facilitates the binding of the nanoparticle-DNA complex to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[15]

The following diagram depicts the process of CTAB-facilitated gene delivery.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. columbuschemical.com [columbuschemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. zymoresearch.com [zymoresearch.com]

- 7. quora.com [quora.com]

- 8. anthonyvanhoy.com [anthonyvanhoy.com]

- 9. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative and Qualitative Comparison of CTAB and SDS Method for DNA Extraction from the Herb Milk Thistle (Silybum marianum L.) [jsmj.ajums.ac.ir]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nanohybrids.net [nanohybrids.net]

- 14. Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery [tips.sums.ac.ir]

- 15. Delivery of RNA and its intracellular translation into protein mediated by SDS-CTAB vesicles: potential use in nanobiotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of Cetrimonium Compounds: An In-depth Technical Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of excipients is paramount to ensuring the integrity and reliability of experimental outcomes and final product formulations. This technical guide delves into the core principles of thermal and chemical stability of commonly used Cetrimonium compounds, namely this compound Chloride (CTAC) and this compound Bromide (CTAB).

This document provides a consolidated overview of their stability profiles, detailed experimental protocols for stability assessment, and visual representations of key concepts to aid in laboratory applications.

Quantitative Stability Data Summary

The following tables summarize the key quantitative data related to the thermal and chemical stability of this compound Chloride and this compound Bromide.

Table 1: Thermal Stability of this compound Compounds

| Compound | Parameter | Value | Notes |

| This compound Chloride (CTAC) | Recommended Max Storage Temp. | < 100°C (prolonged) | Avoid long-term heating at or above 120°C[1]. |

| Decomposition | Emits toxic fumes (HCl, NOx) | Occurs upon heating to decomposition[2]. | |

| This compound Bromide (CTAB) | Decomposition Temperature | ~230 - 251°C | Different sources report slightly varying ranges[3][4][5][6]. |

| Melting Point | 237 - 243°C (with decomposition) |

Table 2: Chemical Stability and Compatibility of this compound Compounds

| Compound | Parameter | Details | Incompatible with |

| This compound Chloride (CTAC) | pH Stability | Stable over a wide pH range. Recommended for use in formulations with pH 4-7[7]. A 1% aqueous solution has a pH of 6-8[8]. | Anionic surfactants, strong oxidizing agents, acidic substances[1][2]. |

| General Chemical Stability | Good resistance to strong acids and alkalis[1][8]. | ||

| This compound Bromide (CTAB) | pH Stability | Stable in acidic solutions[4]. | Strong bases/alkalis, strong oxidizing agents, nitrates, soap, heavy metals, proteins, mild and galvanized steel[9][10]. |

| Reactivity | Contact with alkaline materials liberates heat[9]. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound compounds. These protocols are designed to intentionally degrade the compound to a limited extent (typically 10-20%) to identify potential degradation products and establish stability-indicating analytical methods.[4][5]

General Forced Degradation Protocol

This workflow provides a general overview of a forced degradation study.

Caption: Workflow for a forced degradation study of this compound compounds.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of the this compound compound.

Apparatus: Thermogravimetric Analyzer (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound compound into a TGA sample pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 105°C at 10°C/min to remove residual moisture.

-

Hold isothermally at 105°C for 10 minutes.

-

Ramp up to 600°C at 10°C/min.

-

-

-

Data Analysis: Record the weight loss as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature.

Chemical Stability: Hydrolytic Degradation

Objective: To evaluate the stability of the this compound compound in acidic and basic conditions.

Apparatus: HPLC system with a UV or charged aerosol detector (CAD), pH meter, constant temperature bath.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the this compound compound (e.g., 1 mg/mL) in purified water.

-

Prepare stress solutions: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).

-

-

Stress Conditions:

-

For acid hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.

-

For base hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.

-

Prepare a control sample by mixing the stock solution with purified water.

-

Incubate all solutions in a constant temperature bath (e.g., 60°C).

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid-stressed samples, neutralize with an equivalent amount of NaOH.

-

For base-stressed samples, neutralize with an equivalent amount of HCl.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Determine the percentage of the remaining parent compound and the formation of any degradation products.

-

Photostability Assessment

Objective: To determine the susceptibility of the this compound compound to degradation by light.

Apparatus: Photostability chamber with controlled light exposure (UV and visible), HPLC system.

Methodology:

-

Sample Preparation:

-

Place the solid this compound compound in a thin layer in a petri dish.

-

Prepare a solution of the this compound compound (e.g., 0.1 mg/mL) in a quartz cuvette.

-

Prepare dark controls for both solid and solution samples by wrapping them in aluminum foil.

-

-

Light Exposure:

-

Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis:

-

At the end of the exposure period, analyze the solid (dissolved in a suitable solvent) and solution samples, along with the dark controls, using a stability-indicating HPLC method.

-

Compare the chromatograms of the exposed samples to the dark controls to assess the extent of degradation. Quaternary ammonium (B1175870) compounds generally exhibit slow direct photolysis but can be degraded through indirect mechanisms.[1][8]

-

Signaling Pathways and Logical Relationships

The stability of this compound compounds is influenced by a variety of external factors. The following diagram illustrates the logical relationship between these stressors and the potential degradation pathways.

Caption: Factors influencing the stability of this compound compounds.

Conclusion

This compound compounds exhibit good overall thermal and chemical stability, making them suitable for a wide range of laboratory applications. However, they are susceptible to degradation under specific stress conditions. This compound chloride is noted for its resistance to strong acids and alkalis, while this compound bromide has a defined decomposition temperature. Both are incompatible with strong oxidizing agents and anionic surfactants. Understanding these stability profiles and employing rigorous testing protocols, such as forced degradation studies, is crucial for ensuring the accuracy and reproducibility of research and development activities. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers in designing stable formulations and interpreting experimental results involving this compound compounds.

References

- 1. Photochemical fate of quaternary ammonium compounds in river water - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00086H [pubs.rsc.org]

- 2. Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis | TU Delft Repository [repository.tudelft.nl]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. research.tudelft.nl [research.tudelft.nl]

- 8. researchgate.net [researchgate.net]

- 9. fauske.com [fauske.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Characterization of Cetrimonium Bromide (CTAB) Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cetrimonium bromide (CTAB) micelles. CTAB, a quaternary ammonium (B1175870) surfactant, self-assembles in aqueous solutions above a certain concentration to form micelles, which are of significant interest in drug delivery, materials science, and various industrial applications. Understanding the physicochemical properties of these micelles is crucial for their effective utilization. This document details the experimental protocols and data interpretation for key spectroscopic methods, including UV-Visible Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Dynamic Light Scattering (DLS).

Introduction to CTAB Micelles

This compound bromide (CTAB) is a cationic surfactant that forms spherical or rod-like micelles in aqueous solutions. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The formation and properties of CTAB micelles, such as their size, shape, and aggregation number, are influenced by factors like temperature, ionic strength, and the presence of additives.[1][2] Spectroscopic techniques offer powerful tools to probe these characteristics at the molecular level.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used technique to determine the critical micelle concentration (CMC) of surfactants. This method often employs a dye probe whose spectral properties change upon incorporation into the micellar core.

Experimental Protocol: Determination of CMC using a Dye Probe

-

Preparation of Stock Solutions: Prepare a stock solution of CTAB (e.g., 10 mM) in deionized water. Prepare a stock solution of a suitable dye, such as Reactive Red 223 or Phenol Red, in deionized water.[3][4]

-

Sample Preparation: Prepare a series of solutions with a fixed concentration of the dye and varying concentrations of CTAB, spanning a range below and above the expected CMC.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) of the dye as a function of the CTAB concentration. The CMC is determined from the breakpoint in the plot, which indicates the onset of micelle formation and the subsequent partitioning of the dye into the micellar environment.[3][5]

Below is a DOT script illustrating the workflow for CMC determination using UV-Vis spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying micellar systems. It can provide information on the CMC, microenvironment polarity, and aggregation number. Pyrene (B120774) is a commonly used fluorescent probe due to the sensitivity of its emission spectrum to the polarity of its surroundings.

Experimental Protocol: Determination of CMC and Microenvironment Polarity using Pyrene

-

Preparation of Solutions: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone). Prepare a series of CTAB solutions in deionized water with concentrations spanning the expected CMC.

-

Sample Preparation: Add a small aliquot of the pyrene stock solution to each CTAB solution. The final concentration of pyrene should be very low (e.g., 10⁻⁶ M) to avoid excimer formation. Gently agitate the solutions and allow the solvent to evaporate.[6][7]

-

Fluorescence Measurement: Excite the samples at a suitable wavelength (e.g., 335 nm) and record the emission spectra.

-

Data Analysis:

-

CMC Determination: The ratio of the intensity of the third vibronic peak (I₃) to the first vibronic peak (I₁) of the pyrene emission spectrum (I₃/I₁) is sensitive to the polarity of the microenvironment. Plot the I₃/I₁ ratio as a function of CTAB concentration. A sharp increase in this ratio indicates the partitioning of pyrene into the nonpolar micellar core, and the inflection point corresponds to the CMC.[6][8]

-

Microenvironment Polarity: The I₃/I₁ ratio itself provides a measure of the micropolarity of the pyrene environment. Higher values indicate a more nonpolar environment.

-

Experimental Protocol: Determination of Aggregation Number by Fluorescence Quenching

-

Preparation of Solutions: Prepare a series of CTAB solutions above the CMC containing a fixed concentration of a fluorescent probe (e.g., pyrene) and varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).[8]

-

Fluorescence Measurement: Measure the steady-state fluorescence intensity of the probe in each solution.

-

Data Analysis: The aggregation number (N_agg) can be determined by fitting the quenching data to the following equation, which assumes a Poisson distribution of the quencher among the micelles:

ln(I₀/I) = [Q] / ([S] - CMC)

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration. The aggregation number is related to the slope of the plot of ln(I₀/I) versus [Q].

Below is a DOT script illustrating the principle of fluorescence probing of micelles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of micelles. ¹H NMR can provide information on the location of molecules within the micelle and changes in the chemical environment upon micellization.

Experimental Protocol: ¹H NMR Characterization

-

Sample Preparation: Prepare solutions of CTAB in D₂O at concentrations below and above the CMC.

-

NMR Measurement: Acquire ¹H NMR spectra for each sample.

-

Data Analysis:

-

Chemical Shift Changes: Upon micellization, the chemical shifts of the protons in the CTAB molecule will change. The protons in the hydrophobic tail will experience an upfield shift due to the change from an aqueous to a nonpolar environment, while the protons of the headgroup may show a downfield shift due to intermolecular interactions.[9][10][11] Plotting the chemical shift of specific protons as a function of CTAB concentration can also be used to determine the CMC.

-

Line Broadening: The signals of the CTAB protons will broaden upon micellization due to the slower tumbling of the larger micellar assembly.[11]

-

NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons, providing insights into the packing of the surfactant molecules within the micelle and the location of solubilized molecules.[9][12]

-

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for measuring the hydrodynamic radius of micelles.

Experimental Protocol: Micelle Size Determination

-

Sample Preparation: Prepare a solution of CTAB in deionized water at a concentration well above the CMC. The solution should be filtered to remove any dust particles that could interfere with the measurement.

-

DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the time-dependent fluctuations in the intensity of scattered light.

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (R_h) from the diffusion coefficient of the micelles. The result is typically presented as a size distribution plot.[2][13][14]

Below is a DOT script illustrating the workflow for DLS analysis of CTAB micelles.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for CTAB micelles using the described spectroscopic techniques.

Table 1: Critical Micelle Concentration (CMC) of CTAB in Aqueous Solution

| Technique | Temperature (°C) | CMC (mM) | Reference |

| Conductivity | 25 | ~0.92 - 1.0 | [3][15] |

| Surface Tension | 25 | ~0.9 | [1] |

| Fluorescence (Pyrene) | 25 | ~0.9 | [6][8] |

| UV-Vis Spectroscopy | 25 | ~1.0 | [3] |

Note: The CMC of CTAB can be influenced by the presence of electrolytes and other additives.[15]

Table 2: Physicochemical Properties of CTAB Micelles

| Property | Technique | Typical Value | Reference |

| Hydrodynamic Radius (R_h) | DLS | 4-5 nm (spherical) | [14] |

| Aggregation Number (N_agg) | Fluorescence Quenching | 70-100 | [16] |

| Micropolarity (Pyrene I₃/I₁) | Fluorescence | ~1.1 - 1.3 | [6] |

| ¹H NMR Chemical Shift (α-CH₂) | NMR | Downfield shift upon micellization | [10][11] |

Conclusion

The spectroscopic characterization of CTAB micelles provides invaluable information for their application in various scientific and industrial fields. UV-Visible and fluorescence spectroscopy are excellent for determining the CMC and probing the micellar microenvironment. NMR spectroscopy offers detailed insights into the molecular arrangement and dynamics within the micelle. Dynamic Light Scattering is the standard method for determining micelle size. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the properties of CTAB micelles and tailor them for specific applications in drug delivery, catalysis, and nanotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thinfilmlabtu.wordpress.com [thinfilmlabtu.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Study of Aggregation Behaviour of Cationic S... [degruyterbrill.com]

- 9. Solubilization of organics I: 1 H NMR chemical shift perturbations, diffusometry, and NOESY indicate biphenyls internalize in micelles formed by cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Cetrimonium-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrimonium-based compounds, such as this compound Bromide (CTAB) and this compound Chloride (CTAC), are quaternary ammonium (B1175870) compounds (QACs) widely utilized in a variety of consumer and industrial products, including cosmetics, hair care formulations, and as antiseptics. Their cationic surfactant properties make them effective conditioning agents and antimicrobials. However, their widespread use raises important questions regarding their environmental fate and biodegradability. This technical guide provides a comprehensive overview of the current scientific understanding of how these compounds behave in the environment, their persistence, and their potential for biodegradation.

Environmental Fate

The environmental fate of this compound-based compounds is governed by a combination of their physicochemical properties and the environmental compartments into which they are released. As cationic surfactants, they exhibit a strong affinity for negatively charged surfaces, which significantly influences their distribution and bioavailability.

Soil and Sediment Sorption

Upon release into the environment, this compound compounds demonstrate a strong tendency to partition from the aqueous phase to solid matrices such as soil and sediment. This is primarily due to the electrostatic attraction between the positively charged quaternary ammonium headgroup and the negatively charged surfaces of clay minerals and organic matter present in soil and sediment. This strong sorption reduces their concentration in the water column, thereby mitigating their immediate bioavailability and aquatic toxicity. However, this sequestration in soil and sediment can also lead to their accumulation in these compartments, making them a long-term source of potential contamination.

Mobility

Due to their high sorption affinity, the mobility of this compound-based compounds in soil is generally low. They are not expected to be highly mobile in the subsurface and are unlikely to leach significantly into groundwater. Their movement is largely associated with the transport of soil and sediment particles to which they are bound.

Biodegradability

The biodegradability of this compound-based compounds is a critical factor in determining their overall environmental persistence. While they are not typically classified as "readily biodegradable" under the stringent criteria of standard screening tests, they are considered to be "inherently biodegradable," meaning they have the potential to be broken down by microorganisms under favorable conditions.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound compounds is initiated by microbial consortia, with bacteria from the Pseudomonas genus being identified as key players[1][2]. The degradation process involves a series of enzymatic attacks on the alkyl chain of the molecule.

Recent research has elucidated the primary aerobic biodegradation pathways for this compound Bromide (CTAB), which involves three parallel initial steps of mono- or di-oxygenation at the α, β, and ω-carbons of the hexadecyl chain[1][2]. These initial oxidation steps lead to the formation of various intermediates. Key identified metabolites include palmitic acid, trimethylamine (B31210) N-oxide (TMAO), myristic acid, and betaine[1].

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound-based compounds is less detailed. Studies on quaternary ammonium compounds in general suggest that under anaerobic conditions, ultimate biodegradation is very poor[3]. The toxicity of these compounds to methanogenic bacteria can also inhibit the overall anaerobic digestion process[3][4]. The degradation that does occur is often limited to primary biodegradation, where the parent molecule is altered but not fully mineralized. The toxicity of QACs to methanogenic gas production has been observed to decrease with increasing alkyl chain length[3].

Quantitative Data on Environmental Fate and Ecotoxicity

The following tables summarize the available quantitative data on the biodegradability, soil sorption, and aquatic toxicity of this compound-based compounds.

Table 1: Biodegradability of this compound Compounds

| Compound | Test Guideline | Degradation | Result | Reference |

| This compound Bromide | OECD 301D (Ready Biodegradability: Closed Bottle Test) | 51.6% | Not Readily Biodegradable | ECHA |

| This compound Chloride | OECD 301B (Ready Biodegradability: CO2 Evolution Test) | 0 - 10% (28 days) | Not Readily Biodegradable | ECHA |

| This compound Chloride | OECD 302B (Inherent Biodegradability: Zahn-Wellens/EMPA Test) | > 90% (28 days) | Inherently Biodegradable | [5] |

| This compound Chloride | Soil Degradation | 60% (58 days) | T½ < 120 days in soil | [4] |

| This compound Chloride | Seawater Degradation | 65% (31 days) | T½ < 60 days in marine water | [4] |

Table 2: Soil Sorption of this compound Compounds

| Compound | Parameter | Value | Conditions | Reference |

| This compound Bromide | log Koc | 3.84 (estimated) | QSAR | ECHA |

| This compound Chloride | log Koc | 3.8 (estimated) | QSAR | ECHA |

Note: Experimental data for Kd and Koc values for this compound-based compounds are limited. The provided values are based on Quantitative Structure-Activity Relationship (QSAR) estimations from regulatory databases.

Table 3: Aquatic Toxicity of this compound Compounds

| Compound | Species | Endpoint | Value (mg/L) | Exposure | Reference |

| This compound Bromide | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.2 | 96 h | ECHA |

| This compound Bromide | Daphnia magna (Water Flea) | EC50 | 0.027 | 48 h | ECHA |

| This compound Bromide | Pseudokirchneriella subcapitata (Green Algae) | EC50 | 0.004 | 72 h | [4] |

| This compound Chloride | Danio rerio (Zebrafish) | LC50 | 0.2 | 96 h | ECHA |

| This compound Chloride | Daphnia magna (Water Flea) | EC50 | 0.0084 | 48 h | ECHA |

| This compound Chloride | Pseudokirchneriella subcapitata (Green Algae) | EC50 | 0.0037 | 72 h | ECHA |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

Methodology:

-

Test Organisms: Daphnia magna neonates, less than 24 hours old, are used.

-

Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a suitable medium. A control group with no test substance is also included.

-

Exposure: Groups of daphnids (typically 20 per concentration, divided into replicates) are exposed to the test solutions for 48 hours.

-

Test Conditions: The test is conducted under static or semi-static conditions at a constant temperature (20 ± 2°C) and a defined light-dark cycle.

-

Endpoint: Immobilisation (the inability to swim within 15 seconds after gentle agitation) is observed at 24 and 48 hours.

-

Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated.

OECD 301B: Ready Biodegradability - CO2 Evolution Test

This test evaluates the ultimate aerobic biodegradability of a substance by measuring the amount of carbon dioxide produced.

Methodology:

-